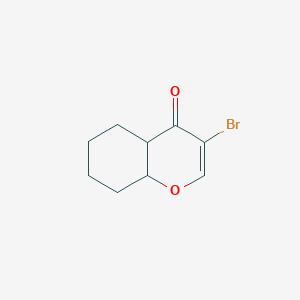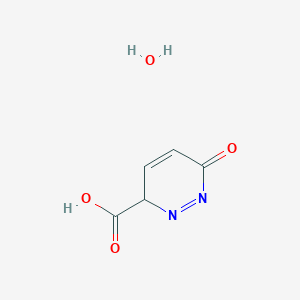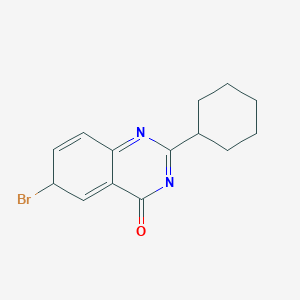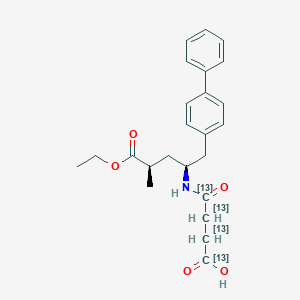
Sacubitril-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sacubitril-13C4, also known as AHU-377-13C4, is a 13C-labeled version of Sacubitril. Sacubitril is an orally active inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. These peptides play a crucial role in regulating blood pressure and fluid balance. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sacubitril due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril-13C4 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation. The process starts with a chiral induction reagent, such as (S)-1-(alpha-aminobenzyl)-2-naphthol, and 2R-methyl-4-oxo-butyric acid. The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield .
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using continuous flow methodologies. This approach allows for the intensification of key reactions, such as the Suzuki-Miyaura coupling, facilitated by a heterogeneous palladium catalyst. The process is optimized using statistical methods like Design of Experiments (DoE) to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sacubitril-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like TEMPO and bleach are used for the oxidation of primary alcohols to aldehydes.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used for further synthetic transformations or pharmacokinetic studies.
Wissenschaftliche Forschungsanwendungen
Sacubitril-13C4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitril.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug synthesis processes
Wirkmechanismus
Sacubitril-13C4, like Sacubitril, is a prodrug that is activated to Sacubitrilat (LBQ657) by de-ethylation via esterases. Sacubitrilat inhibits neprilysin, a neutral endopeptidase responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which help in reducing blood pressure and alleviating heart failure symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valsartan: An angiotensin II receptor blocker used in combination with Sacubitril.
Enalapril: An angiotensin-converting enzyme inhibitor used for treating hypertension and heart failure.
Ramipril: Another angiotensin-converting enzyme inhibitor with similar applications.
Uniqueness of Sacubitril-13C4
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This feature makes it invaluable for understanding the metabolic pathways and interactions of Sacubitril in the body, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C24H29NO5 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13+1,14+1,22+1,23+1 |
InChI-Schlüssel |
PYNXFZCZUAOOQC-HNGKTKFSSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O |
Kanonische SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


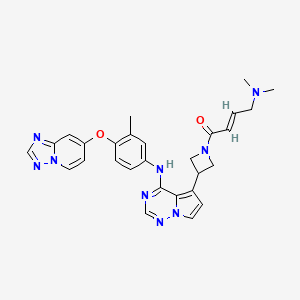

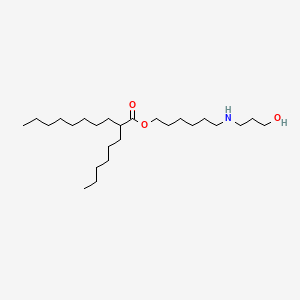
![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)

![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)

![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)

![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)
